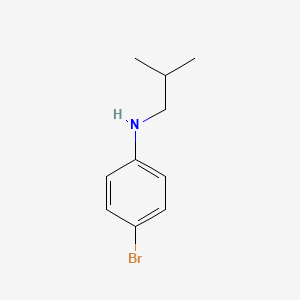
4-Bromo-N-isobutylaniline
Descripción general
Descripción
4-Bromo-N-isobutylaniline is a chemical compound with the molecular formula C10H14BrN . It has a molecular weight of 228.12900 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-isobutylaniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact mass is 227.03100 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N-isobutylaniline are not fully detailed in the sources. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amino Acids
4-Bromo-N-isobutylaniline plays a role in the asymmetric synthesis of amino acids. This synthesis is crucial for controlling the three-dimensional structure of peptide chains. For instance, the synthesis of optically pure isomers of β-methylphenylalanine utilized asymmetric bromination methods (Dharanipragada et al., 1992).
Chemoenzymatic Synthesis
This compound is used in chemoenzymatic synthesis processes. For example, the synthesis of N-protected nonnatural l- and d-biarylalanine derivatives involves starting from 4-bromocinnamic acid and 4-bromophenylpyruvic acid, showcasing the utility of bromo-substituted compounds in the synthesis of complex amino acids (Ahmed et al., 2015).
Enzyme Inhibition Studies
4-Bromo-N-isobutylaniline derivatives have been synthesized for enzyme inhibition studies. For example, novel 4-phenylbutenone derivatives, including those with bromophenol groups, have been effective in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase (Bayrak et al., 2017).
Catalytic Role in Enzymatic Reactions
The catalytic role of 4-Bromo-N-isobutylaniline derivatives in enzymatic reactions has been studied, such as in the tautomerase enzyme reactions. These studies provide insights into the molecular mechanisms of enzymatic catalysis (Stivers et al., 1996).
Bromination Reactions in Protein Research
These compounds are also studied in bromination reactions of amino acids like phenylalanine, tyrosine, and tryptophan. Such reactions are significant for understanding protein chemistry and interactions (Diopoh & Olomucki, 1972).
Biocatalytic Production
4-Bromo-N-isobutylaniline is involved in biocatalytic processes, like the production of (S)-4-bromo-3-hydroxybutyrate, a significant intermediate in the synthesis of certain medical compounds. This showcases the role of bromo-substituted compounds in biotechnology (Asako et al., 2009).
Propiedades
IUPAC Name |
4-bromo-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWBSDPHWALGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651459 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195968-92-4 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




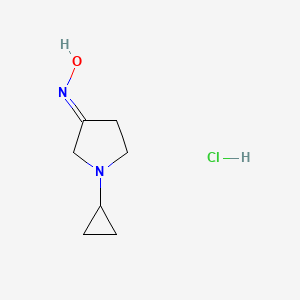
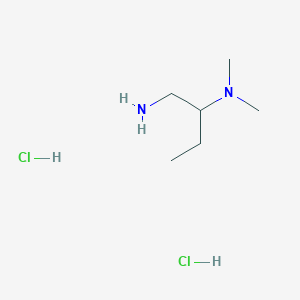

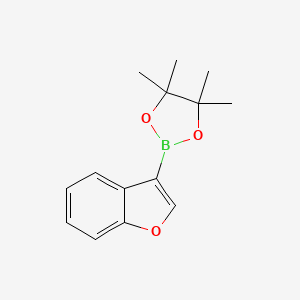
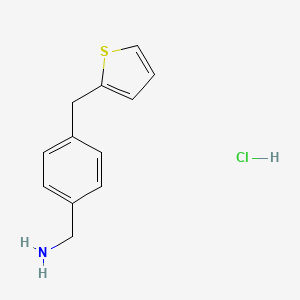


![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)
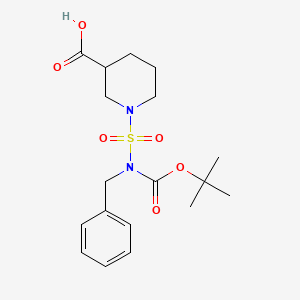
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
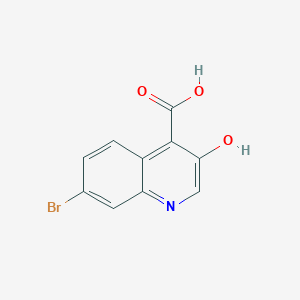
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)